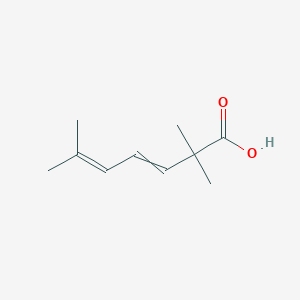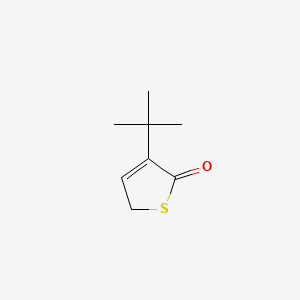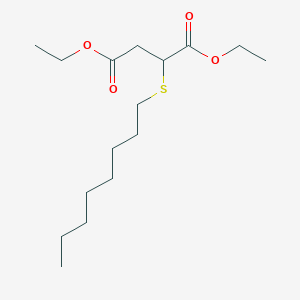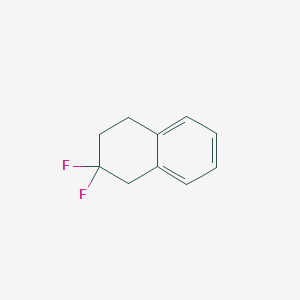![molecular formula C14H14LiP B14620085 Lithium, [(methylenediphenylphosphoranyl)methyl]- CAS No. 59983-62-9](/img/structure/B14620085.png)
Lithium, [(methylenediphenylphosphoranyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [(methylenediphenylphosphoranyl)methyl]- is an organolithium compound that plays a significant role in organic synthesis. Organolithium reagents are known for their high reactivity and are frequently used in the formation of carbon-carbon bonds. This compound is particularly valuable due to its unique structure, which allows for a variety of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(methylenediphenylphosphoranyl)methyl]- typically involves the reaction of a suitable phosphoranyl compound with an organolithium reagent. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. Common solvents used in this synthesis include hexane or pentane, which help to stabilize the organolithium reagent .
Industrial Production Methods
Industrial production of organolithium compounds, including Lithium, [(methylenediphenylphosphoranyl)methyl]-, often involves large-scale reactions in specialized reactors designed to handle highly reactive and potentially pyrophoric materials. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure safety and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [(methylenediphenylphosphoranyl)methyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming new carbon-carbon bonds.
Deprotonation: It acts as a strong base, capable of deprotonating a variety of substrates.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [(methylenediphenylphosphoranyl)methyl]- include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity of the organolithium reagent .
Major Products Formed
The major products formed from reactions involving Lithium, [(methylenediphenylphosphoranyl)methyl]- are often alcohols, ketones, and other functionalized organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Lithium, [(methylenediphenylphosphoranyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of Lithium, [(methylenediphenylphosphoranyl)methyl]- involves its ability to act as a nucleophile and a strong base. The lithium atom in the compound coordinates with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in a variety of chemical transformations, including nucleophilic addition and deprotonation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyllithium: Another organolithium reagent with similar reactivity but different applications.
Butyllithium: Widely used in organic synthesis, particularly in polymerization reactions.
Grignard Reagents: Magnesium-based reagents that perform similar reactions but with different reactivity profiles
Uniqueness
Lithium, [(methylenediphenylphosphoranyl)methyl]- is unique due to its specific structure, which allows for selective reactions that are not possible with other organolithium or Grignard reagents. Its ability to form stable complexes with a variety of substrates makes it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
59983-62-9 |
|---|---|
Formule moléculaire |
C14H14LiP |
Poids moléculaire |
220.2 g/mol |
Nom IUPAC |
lithium;methanidyl-methylidene-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C14H14P.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H2;/q-1;+1 |
Clé InChI |
NWNQVZRHIODHEH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]P(=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)


![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)


![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
